Methyl 2-(5-fluoro-2-nitrophenyl)acetate
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Overview
Description
Methyl 2-(5-fluoro-2-nitrophenyl)acetate: is an organic compound with the molecular formula C9H8FNO4. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a fluorine atom and a nitro group. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(5-fluoro-2-nitrophenyl)acetate typically involves the esterification of 2-(5-fluoro-2-nitrophenyl)acetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yields. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(5-fluoro-2-nitrophenyl)acetate undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid
Major Products:
Reduction: 2-(5-fluoro-2-aminophenyl)acetic acid.
Substitution: Various substituted phenylacetic acid derivatives.
Hydrolysis: 2-(5-fluoro-2-nitrophenyl)acetic acid
Scientific Research Applications
Methyl 2-(5-fluoro-2-nitrophenyl)acetate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of Methyl 2-(5-fluoro-2-nitrophenyl)acetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The fluorine atom enhances the compound’s stability and bioavailability by influencing its electronic properties .
Comparison with Similar Compounds
- Methyl 2-(2-fluoro-5-nitrophenyl)acetate
- Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate
Comparison: Methyl 2-(5-fluoro-2-nitrophenyl)acetate is unique due to the specific positioning of the fluorine and nitro groups on the phenyl ring. This positioning affects its reactivity and interaction with biological targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
methyl 2-(5-fluoro-2-nitrophenyl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO4/c1-15-9(12)5-6-4-7(10)2-3-8(6)11(13)14/h2-4H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJDBYCUWNTRFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC(=C1)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101286585 |
Source
|
Record name | Methyl 5-fluoro-2-nitrobenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101286585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29640-99-1 |
Source
|
Record name | Methyl 5-fluoro-2-nitrobenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29640-99-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-fluoro-2-nitrobenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101286585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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